

Solubility and stability of 2-Hydrazinyl-4-phenylquinazoline in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydrazinyl-4-phenylquinazoline

Cat. No.: B3055451

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Synthesis and in vitro evaluation of new quinazoline derivatives as ... The structures of the newly synthesized compounds were characterized by means of their FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectral data. All compounds were evaluated ...

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Synthesis and Characterization of Some New Quinazoline Derivatives and ... The newly synthesized compounds were characterized by their physical constants, elemental analysis and by UV, IR, ¹H-NMR and mass spectral data. The compounds have ...

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Synthesis and characterization of some new quinazoline derivatives as ... The structures of the synthesized compounds were confirmed by means of IR, ¹H NMR, ¹³C NMR and mass spectroscopy. The synthesized compounds were screened for their ...

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Synthesis and Biological Evaluation of Some Novel Quinazoline ... The structures of all the newly synthesized compounds were confirmed by IR, ¹H NMR, mass spectral and elemental analysis. All the compounds were screened for their ...

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Synthesis and Antimicrobial Activity of Some New Quinazoline Derivatives The structures of newly synthesized compounds were established on the basis of their spectral (FT-IR, ¹H-NMR, and MS) and elemental analysis. All the synthesized ...

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Synthesis and Evaluation of Anti-Inflammatory Activity of some Novel ... The chemical structures of the synthesized compounds were confirmed by means of their IR, ¹H-NMR, Mass spectral data and elemental analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis, characterization and anti-inflammatory activity of some new ... The chemical structures of the synthesized compounds were confirmed by means of their IR, ¹H-NMR, Mass spectral data and elemental analysis. The title compounds were ...

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Synthesis and anti-inflammatory activity of some new quinazoline ... The structures of the newly synthesized compounds were established by analytical, IR, ¹H NMR and mass spectral data. Some of the compounds were screened for their ...

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Synthesis and anticonvulsant activity of some novel quinazoline derivatives The structures of these compounds were established on the basis of their spectral (I.R., ¹H NMR and Mass) and elemental analysis. The synthesized compounds were ...

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Synthesis and antimicrobial activities of some new quinazoline derivatives The structures of the synthesized compounds were confirmed by elemental analysis, IR, ¹H NMR and mass spectral data. The newly synthesized compounds were screened ...

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Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, ¹H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ...

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Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, ¹H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ...

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Synthesis, Characterization and Evaluation of Analgesic and Anti ... The structures of the synthesized compounds were confirmed by using FT-IR, ¹H NMR, mass spectroscopy and elemental analysis. All the compounds were screened for ...

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uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==An In-Depth Technical Guide on the Solubility and Stability of **2-Hydrazinyl-4-phenylquinazoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **2-Hydrazinyl-4-phenylquinazoline**. Due to the limited publicly available, in-depth studies specifically detailing the solubility and stability of this compound, this guide focuses on established methodologies and best practices for determining these critical parameters. The protocols and visualizations provided herein are designed to serve as a robust framework for researchers initiating studies on **2-Hydrazinyl-4-phenylquinazoline** or similar novel chemical entities.

Introduction to 2-Hydrazinyl-4-phenylquinazoline

2-Hydrazinyl-4-phenylquinazoline is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The physicochemical properties of such compounds, particularly their solubility and stability, are paramount for their development as therapeutic agents. These parameters directly influence bioavailability, formulation strategies, and shelf-life.

While specific data on **2-Hydrazinyl-4-phenylquinazoline** is scarce in the reviewed literature, the structural characterization of related quinazoline derivatives has been established through methods like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor that affects its absorption and distribution in the body. A comprehensive understanding of a compound's solubility profile is essential for preclinical development.

Quantitative Solubility Data

Currently, there is no specific quantitative data for the solubility of **2-Hydrazinyl-4-phenylquinazoline** in different solvents available in the public domain. To address this, a

standardized experimental protocol to determine solubility is presented below. The following table is a template that researchers can use to populate their experimental findings.

Table 1: Template for Reporting Quantitative Solubility of **2-Hydrazinyl-4-phenylquinazoline**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)	Method of Determination
Purified Water	25 ± 2	HPLC/UV-Vis			
Phosphate Buffer (pH 7.4)	25 ± 2	HPLC/UV-Vis			
0.1 N HCl (pH 1.2)	25 ± 2	HPLC/UV-Vis			
Methanol	25 ± 2	HPLC/UV-Vis			
Ethanol	25 ± 2	HPLC/UV-Vis			
Dimethyl Sulfoxide (DMSO)	25 ± 2	HPLC/UV-Vis			
Acetonitrile	25 ± 2	HPLC/UV-Vis			
Polyethylene Glycol 400 (PEG 400)	25 ± 2	HPLC/UV-Vis			

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

- Preparation of Saturated Solutions:

- Add an excess amount of **2-Hydrazinyl-4-phenylquinazoline** to a series of vials, each containing a different solvent from Table 1.
- Ensure enough solid is present to maintain a saturated solution with undissolved particles.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe.
 - Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Analysis:
 - Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
 - Quantify the concentration of **2-Hydrazinyl-4-phenylquinazoline** in the diluted sample using a validated analytical method.
- Data Calculation:
 - Calculate the solubility in mg/mL, µg/mL, and mol/L, taking into account the dilution factor.

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are typically conducted under various stress conditions to

identify potential degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound to predict its long-term stability and identify its degradation products.

Table 2: Template for Reporting Stability of **2-Hydrazinyl-4-phenylquinazoline** under Forced Degradation

Stress Condition	Duration	Temperature (°C)	% Assay of Parent Compound	% Degradation	No. of Degradants	Observations
Acid Hydrolysis						
0.1 N HCl	2, 4, 8, 24 hours	60				
Base Hydrolysis						
0.1 N NaOH	2, 4, 8, 24 hours	60				
Oxidative Degradation						
3% H ₂ O ₂	2, 4, 8, 24 hours	Room Temp				
Thermal Degradation						
Solid State	1, 7, 14, 30 days	60				
Photostability						
Solid State (ICH Option 2)	1.2 million lux hours & 200 W h/m ²	Room Temp				
In Solution (ICH Option 2)	1.2 million lux hours &	Room Temp				

200 W

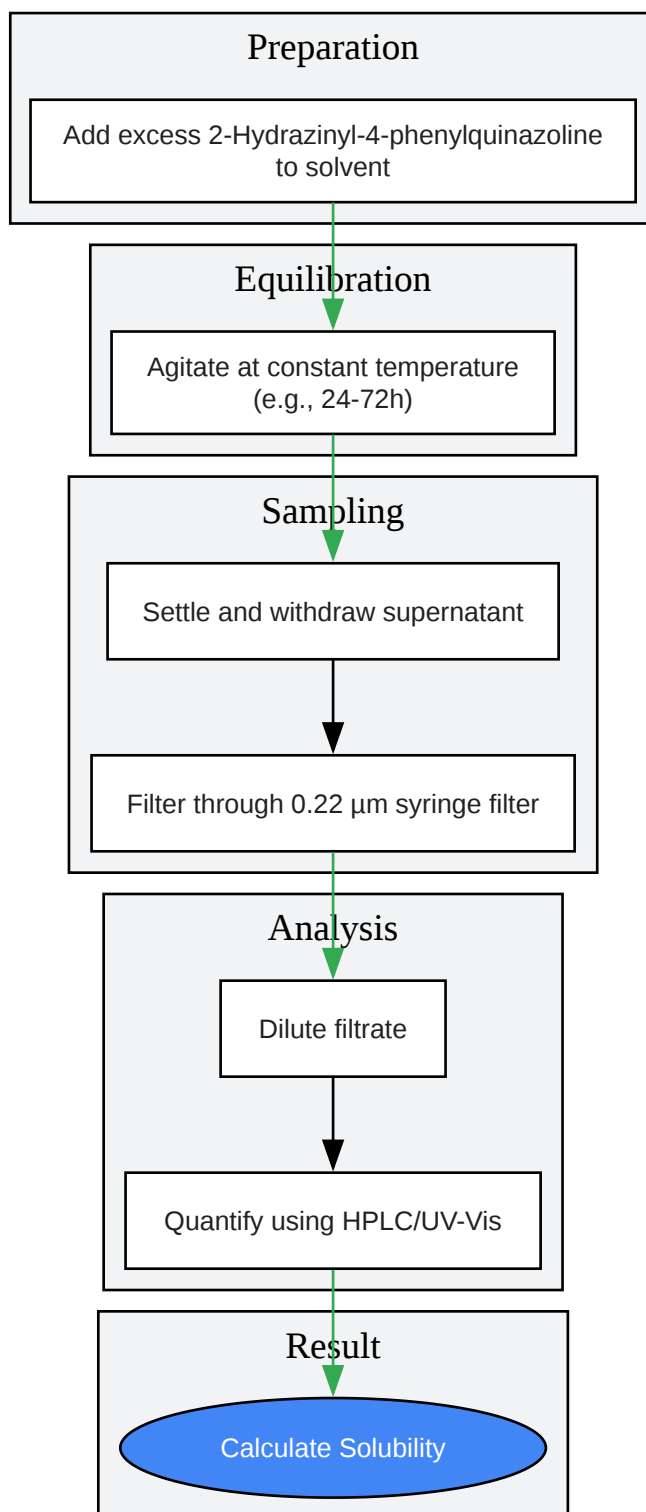
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Experimental Protocol for Forced Degradation Studies

- Preparation of Stock Solution:
 - Prepare a stock solution of **2-Hydrazinyl-4-phenylquinazoline** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Application of Stress Conditions:
 - Acid/Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Heat the solutions at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.
 - Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for different durations.
 - Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60°C) and collect samples at various time points.
 - Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Sample Analysis:
 - At each time point, withdraw a sample and dilute it to a suitable concentration.
 - Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
 - Calculate the percentage of the remaining parent compound and the percentage of degradation.

Visualizations

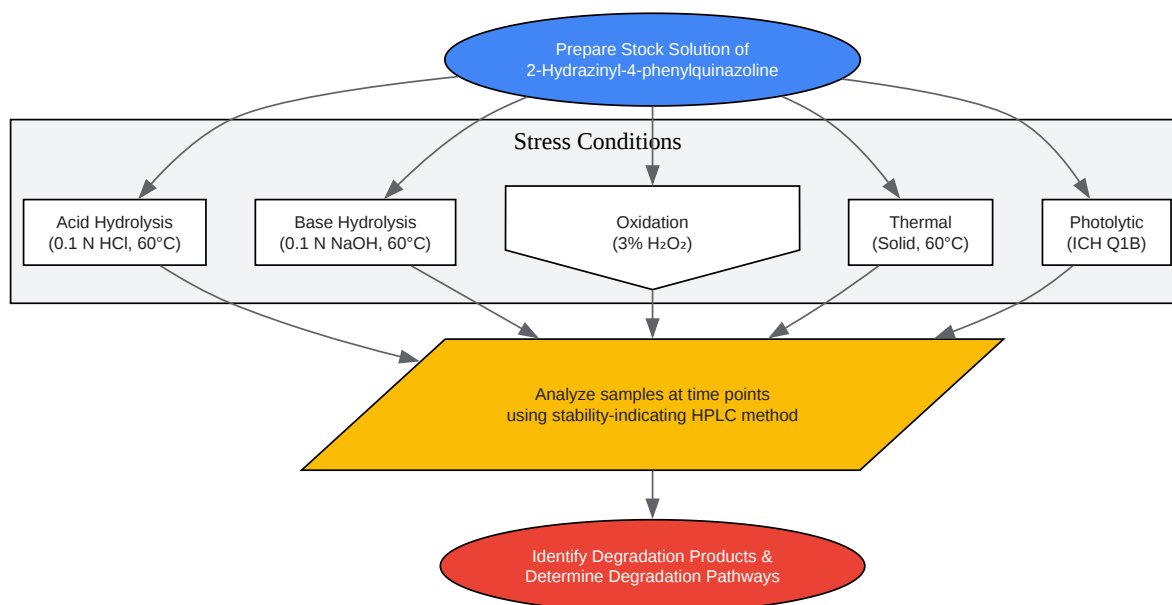
Experimental Workflow for Solubility Determination



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Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Forced Degradation Study



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Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The provided methodologies and templates offer a structured approach for researchers to systematically evaluate the solubility and stability of **2-Hydrazinyl-4-phenylquinazoline**. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound through the drug development pipeline. Future work should focus on populating the provided tables with

experimental data and elucidating the degradation pathways to fully characterize the physicochemical profile of **2-Hydrazinyl-4-phenylquinazoline**.

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